molecular formula C22H26N4O3 B2386387 4-((3-(diethylamino)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one CAS No. 683797-59-3

4-((3-(diethylamino)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one

Cat. No.: B2386387
CAS No.: 683797-59-3
M. Wt: 394.475
InChI Key: VNSFIXXXHXWVTO-UHFFFAOYSA-N
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Description

The compound “4-((3-(diethylamino)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one” is a complex organic molecule. It contains a quinolinone moiety, which is a bicyclic compound with a benzene ring fused to a pyridine at two adjacent carbon atoms. Quinolinones are often used in the synthesis of pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The quinolinone core provides a rigid, planar structure, while the nitrophenyl and diethylaminopropyl groups add additional complexity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the nitrophenyl and diethylaminopropyl groups. The nitro group is electron-withdrawing, which could make the compound susceptible to nucleophilic attack. The diethylaminopropyl group could potentially participate in reactions involving the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as solubility, melting point, and boiling point would be influenced by the presence and position of the nitrophenyl and diethylaminopropyl groups .

Scientific Research Applications

Fluorescence Properties

Research has explored the fluorescence properties of certain 3-nitrophenyl-quinoline derivatives, highlighting their potential as molecular fluorescent probes. These studies focus on derivatives with various alkyl moieties that can bind to biomolecules, indicating the utility of such compounds in fluorescence-based detection and imaging techniques (Motyka et al., 2011).

Potential Anticancer and Fluorescence Agents

Another area of application involves the synthesis of 3-hydroxyquinoline-4(1H)-one derivatives, which have been evaluated for their cytotoxic activity against cancer cell lines and their fluorescence properties. This research suggests the dual role of these compounds as potential anticancer agents and fluorescence tools, providing a basis for the development of new therapeutic and diagnostic agents (Funk et al., 2015).

Antimalarial Activity

4-Aminoquinoline derivatives have been synthesized and screened for their antimalarial activity, showing efficacy against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum. This indicates the potential of quinoline derivatives in the development of new antimalarial drugs, addressing the challenge of drug resistance (Raynes et al., 1999).

Antimicrobial Activity

Research into Schiff base supramolecular and its metal complexes derived from quinoline compounds has shown antimicrobial activity against various bacterial and fungal species. This suggests the role of these compounds in the development of new antimicrobial agents, contributing to the fight against infectious diseases (El-Sonbati et al., 2016).

Future Directions

The study and development of new quinolinone derivatives is an active area of research, often driven by the search for new pharmaceuticals. This compound, with its combination of a quinolinone core and nitrophenyl and diethylaminopropyl groups, could potentially be of interest in this field .

Properties

IUPAC Name

4-[3-(diethylamino)propylamino]-3-nitro-1-phenylquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-3-24(4-2)16-10-15-23-20-18-13-8-9-14-19(18)25(17-11-6-5-7-12-17)22(27)21(20)26(28)29/h5-9,11-14,23H,3-4,10,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSFIXXXHXWVTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC1=C(C(=O)N(C2=CC=CC=C21)C3=CC=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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